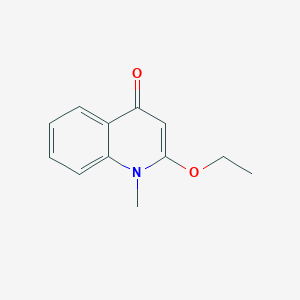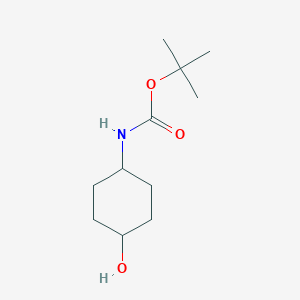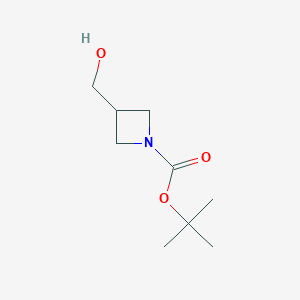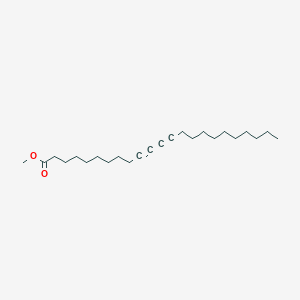
5-Phenyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is a compound that has gained attention in the field of medicinal chemistry due to its potential as a lead compound for various therapeutic applications. This compound is characterized by a pyrazole ring substituted with a phenyl group at the 5-position and a pyridinyl group at the N-position. Its unique structure allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development .
Preparation Methods
The synthesis of 5-Phenyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide involves several steps. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the coupling of compound 12 with a series of carboxylic acids in the presence of 1-hydroxybenzotriazole, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, and N,N-diisopropylethylamine in DMF. The resulting product is then treated with LiOH·H2O in aqueous methanol at 40°C and acidified with 1 M hydrochloric acid to pH 3–4 to afford the target compound .
Chemical Reactions Analysis
5-Phenyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as N-bromosuccinimide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise as an inhibitor of Factor XIa, a target for anticoagulant drug discovery.
Medicine: Its derivatives have been evaluated for their antifungal and insecticidal activities.
Industry: It is used in the development of new pesticides and fungicides.
Mechanism of Action
The mechanism of action of 5-Phenyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, as an inhibitor of Factor XIa, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting the coagulation cascade . The binding mode involves hydrogen bonds with key residues in the enzyme’s active site, enhancing its inhibitory potency .
Comparison with Similar Compounds
5-Phenyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives such as:
1H-Pyrazole-5-carboxamide derivatives: These compounds have shown potential as fungicidal and insecticidal agents.
3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide: This compound has been studied for its biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable lead compound for drug discovery .
Properties
CAS No. |
130421-48-6 |
|---|---|
Molecular Formula |
C15H12N4O |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-phenyl-N-pyridin-2-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H12N4O/c20-15(17-14-8-4-5-9-16-14)13-10-12(18-19-13)11-6-2-1-3-7-11/h1-10H,(H,18,19)(H,16,17,20) |
InChI Key |
KZRJWTXLLXLCAQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=N3 |
| 130421-48-6 | |
Synonyms |
5-phenyl-N-pyridin-2-yl-2H-pyrazole-3-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B136572.png)







